molecular formula C14H12FNO4S B4154751 2-[[(4-fluorophenyl)sulfonyl](methyl)amino]benzoic acid

2-[[(4-fluorophenyl)sulfonyl](methyl)amino]benzoic acid

Cat. No.: B4154751
M. Wt: 309.31 g/mol
InChI Key: KHIQSMIZZJTOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-fluorophenyl)sulfonyl](methyl)amino]benzoic acid is a useful research compound. Its molecular formula is C14H12FNO4S and its molecular weight is 309.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.04710720 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-[(4-fluorophenyl)sulfonylamino]benzoic acid is Methionine aminopeptidase 2 . This enzyme plays a crucial role in the removal of the initiator methionine from nascent proteins, thus influencing protein function and cellular processes.

Mode of Action

The compound interacts with its target by binding to the active site of Methionine aminopeptidase 2 . The sulfonyl group in the compound likely forms hydrogen bonds with key residues in the enzyme, while the fluorophenyl group may engage in hydrophobic interactions. This binding can inhibit the enzymatic activity, leading to changes in protein processing within the cell .

Biochemical Pathways

By inhibiting Methionine aminopeptidase 2, the compound may affect the N-terminal processing of proteins, potentially altering their function and stability .

Pharmacokinetics

These properties could affect the compound’s bioavailability and its ability to reach its target in the body .

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the specific proteins affected by the inhibition of Methionine aminopeptidase 2. This could lead to changes in cellular processes such as signal transduction, gene expression, or cell cycle progression, depending on the roles of the affected proteins .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and its ability to bind to its target. Interactions with other molecules could also influence its bioavailability and efficacy .

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonyl-methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-16(13-5-3-2-4-12(13)14(17)18)21(19,20)11-8-6-10(15)7-9-11/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIQSMIZZJTOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.